molecular formula C8H4Cl4 B3042018 1-Chloro-4-(1,2,2-trichlorovinyl)benzene CAS No. 4714-35-6

1-Chloro-4-(1,2,2-trichlorovinyl)benzene

Cat. No.: B3042018
CAS No.: 4714-35-6
M. Wt: 241.9 g/mol
InChI Key: KQRVRRKQNVBFMN-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,2,2-trichlorovinyl)benzene is an organic compound with the molecular formula C8H4Cl4 It is a chlorinated derivative of benzene, characterized by the presence of a trichlorovinyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-4-(1,2,2-trichlorovinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-chlorostyrene using chlorine gas under controlled conditions. The reaction proceeds as follows:

C8H7Cl+3Cl2C8H4Cl4+3HCl\text{C}_8\text{H}_7\text{Cl} + 3\text{Cl}_2 \rightarrow \text{C}_8\text{H}_4\text{Cl}_4 + 3\text{HCl} C8​H7​Cl+3Cl2​→C8​H4​Cl4​+3HCl

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

1-Chloro-4-(1,2,2-trichlorovinyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium hydroxide.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of less chlorinated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-(1,2,2-trichlorovinyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with specific therapeutic targets.

    Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1,2,2-trichlorovinyl)benzene involves its interaction with molecular targets in biological systems. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, reacting with nucleophiles in the target molecules. This interaction can lead to the modification of biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

1-Chloro-4-(1,2,2-trichlorovinyl)benzene can be compared with other chlorinated benzene derivatives, such as:

    1,2,4-Trichlorobenzene: Similar in structure but lacks the trichlorovinyl group, making it less reactive in certain chemical reactions.

    1,3,5-Trichlorobenzene: Another chlorinated benzene derivative with different substitution patterns, leading to variations in reactivity and applications.

    1,4-Dichlorobenzene: Contains fewer chlorine atoms, resulting in different chemical properties and uses.

Properties

IUPAC Name

1-chloro-4-(1,2,2-trichloroethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRVRRKQNVBFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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